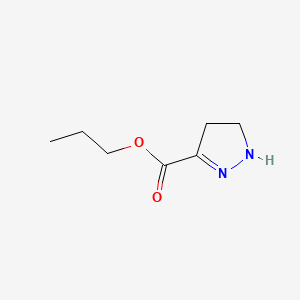

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

propyl 4,5-dihydro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-5-11-7(10)6-3-4-8-9-6/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQUJLFJDKOKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=NNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665166 | |

| Record name | Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105169-46-8 | |

| Record name | Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of chalcones with aminoguanidine hydrochloride under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound often employs high-yielding, scalable methods such as the use of palladium-catalyzed reactions. These methods ensure the efficient production of the compound with minimal by-products .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The propyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further derivatized.

Key Findings :

- Hydrolysis to the carboxylic acid enables access to acyl chloride intermediates, facilitating nucleophilic substitutions (e.g., amide or ester formation) .

- Saponification under mild alkaline conditions preserves the dihydropyrazole ring integrity .

Reduction and Oxidation Reactions

The dihydro-pyrazole ring and ester moiety participate in redox transformations:

Key Findings :

- LiAlH<sub>4</sub> selectively reduces the ester to a primary alcohol without affecting the dihydro-pyrazole ring .

- Oxidative aromatization using MnO<sub>2</sub> or DDQ converts the dihydro-pyrazole to a fully conjugated pyrazole system .

Electrophilic Substitution at the Pyrazole Ring

The electron-rich C-4 position of the dihydro-pyrazole ring undergoes electrophilic substitution:

Key Findings :

- Nitration occurs regioselectively at C-4 due to steric and electronic effects .

- Radical bromination with NBS introduces bromine at the same position, enabling cross-coupling reactions .

Cycloaddition and Ring-Opening Reactions

The dihydro-pyrazole ring participates in cycloaddition reactions:

Key Findings :

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have demonstrated that pyrazole derivatives, including Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate, exhibit potent anti-inflammatory effects. For instance, compounds synthesized from pyrazole scaffolds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that specific derivatives displayed higher anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation across multiple cell lines. For example, a series of substituted pyrazoles demonstrated significant growth inhibition against ovarian adenocarcinoma and lung carcinoma cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 24.2 | |

| 5-(trifluoromethyl)-pyrazole derivative | Jurkat (T-cell leukemia) | 0.19 |

Antimicrobial Effects

The antimicrobial activities of pyrazole derivatives have also been documented. Compounds derived from the pyrazole structure have shown efficacy against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups within the pyrazole framework enhances its antimicrobial potency .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Compound with aliphatic amide linkage | E. coli | Good activity | |

| Pyrazole containing oxazolones | S. aureus | High activity |

Case Study 1: Synthesis and Evaluation

A study published in the Egyptian Journal of Chemistry synthesized several pyrazole derivatives and evaluated their pharmacological activities. Among these, this compound was highlighted for its potential as an anti-inflammatory agent and its ability to inhibit cancer cell proliferation effectively .

Case Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of pyrazoles revealed that modifications at certain positions on the pyrazole ring could significantly enhance biological activity. For instance, substituents on the phenyl ring were found to influence both anti-inflammatory and anticancer activities .

Mechanism of Action

The mechanism of action of Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities. The pathways involved often include the modulation of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

4,5-Dihydro-1H-pyrazole-3-carboxylate: Similar in structure but lacks the propyl group.

3,5-Disubstituted pyrazoles: These compounds have different substituents at the 3 and 5 positions, leading to varied biological activities.

Pyrazolones: Oxidized derivatives of pyrazoles with distinct chemical properties.

Uniqueness

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common method includes reacting substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .

Target Interactions

Pyrazole derivatives, including this compound, exhibit high affinity for various biological targets. They primarily interact with enzymes and receptors involved in critical biochemical pathways:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission.

- Anti-inflammatory Pathways : It modulates signaling pathways related to inflammation and apoptosis, indicating potential therapeutic uses in inflammatory diseases.

Biochemical Pathways

The compound's interaction with specific biomolecules alters their activity, influencing several biochemical pathways. For example, it has been observed to affect cell signaling pathways involved in inflammatory responses and cellular metabolism.

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it showed promising results against E. coli and S. aureus .

- Antitumor Activity : The compound has been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies indicated significant antiproliferative effects with IC50 values ranging from 26 µM to 49.85 µM against different tumor cell lines .

- Analgesic and Anti-inflammatory Effects : Research indicates that it possesses analgesic properties and can significantly reduce inflammation markers such as TNF-α and IL-6 at specific concentrations .

Antiviral Activity

Recent studies have explored the potential of pyrazole derivatives as antiviral agents. For example, compounds similar to this compound have shown activity against HIV-1 replication in cell assays, highlighting their promise in antiviral drug development .

Neuroprotective Effects

In vivo studies suggest that pyrazole derivatives may offer neuroprotective benefits by reducing microglial activation and astrocyte proliferation in models of neuroinflammation. This suggests potential applications in treating neurodegenerative diseases .

Data Summary

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate and its derivatives experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures of pyrazoline derivatives, as demonstrated in studies of similar compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . Key steps include:

- Growing single crystals suitable for diffraction.

- Collecting intensity data and refining using SHELXL to resolve bond lengths, angles, and stereochemistry.

- Validating hydrogen bonding and crystal packing via programs like PLATON .

Q. What synthetic strategies are effective for preparing this compound with high purity?

- Methodological Answer : Cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds is a common approach. For example:

- Use propyl esters and hydrazine derivatives under reflux in ethanol or acetic acid to form the pyrazoline core .

- Purify via silica gel chromatography (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate the product .

- Confirm purity via HPLC or LC-MS, and monitor reaction progress using TLC with UV visualization .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically explored for pyrazoline derivatives targeting biological applications?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at positions 1, 3, and 5 of the pyrazoline ring to assess effects on bioactivity. For instance, fluorophenyl or trifluoromethyl groups enhance metabolic stability and target binding .

- Biological Assays : Use MTT assays for cytotoxicity screening (e.g., against cancer cell lines) and LDH assays for membrane integrity studies. Compare with control compounds to establish SAR trends .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases, validated by MD simulations .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

- Methodological Answer :

- Parameter Optimization : Replicate reactions under varying conditions (solvent, temperature, catalyst) to identify reproducibility issues. For example, yields may differ due to moisture sensitivity of intermediates .

- Data Normalization : Use internal standards (e.g., deuterated analogs) in NMR or LC-MS to quantify impurities affecting bioactivity .

- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to resolve structural discrepancies influencing reactivity or target binding .

Q. What strategies are recommended for evaluating the stability and degradation pathways of this compound under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acidic/basic pH). Monitor degradation via HPLC-MS to identify labile groups (e.g., ester hydrolysis) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.

- Ecotoxicity Profiling : Use computational tools (e.g., EPI Suite) to predict persistence and bioaccumulation potential if environmental release is a concern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.